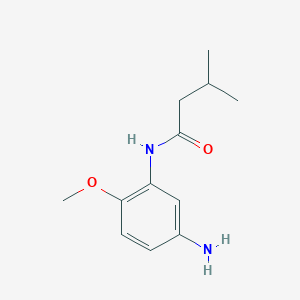

N-(5-Amino-2-methoxyphenyl)-3-methylbutanamide

Description

N-(5-Amino-2-methoxyphenyl)-3-methylbutanamide is an aromatic amide derivative characterized by a methoxy-substituted phenyl ring and a branched 3-methylbutanamide chain. These compounds often exhibit diverse biological activities, including antimicrobial, psychoactive, or prodrug properties, depending on their functional groups and substitution patterns . For instance, amide and nitro groups in similar molecules are known to modulate toxicity and metabolic stability, as seen in microbial inhibition studies and drug development research .

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-8(2)6-12(15)14-10-7-9(13)4-5-11(10)16-3/h4-5,7-8H,6,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGWBJWMGFCSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=C(C=CC(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methoxyphenyl)-3-methylbutanamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-amino-2-methoxybenzoic acid and 3-methylbutanoyl chloride.

Amide Formation: The 5-amino-2-methoxybenzoic acid is reacted with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to form the desired amide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-3-methylbutanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium ethoxide in ethanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives of the nitro compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)-3-methylbutanamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as improved thermal stability or mechanical strength.

Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups can form hydrogen bonds or other interactions with the active sites of these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,2′-Dimethoxy-4,4′-azodianiline (Dimer L, CAS# 6364-31-4)

- Structure : Contains an azo (-N=N-) linkage and dual methoxy-substituted aniline groups.

- Toxicity: Demonstrated extremely high methanogenic inhibition, surpassing DNAN. At 25 μM, dimer L caused >50% inhibition, attributed to reactive intermediates formed during nitro-reduction pathways .

- Key Difference: The azo linkage in dimer L introduces redox-active sites absent in this compound, explaining its heightened toxicity .

Pharmacological Analogs: Indazole and Opioid Derivatives

N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-pentyl-1H-indazole-3-carboxamide

- Structure : Shares the 3-methylbutanamide backbone but incorporates an indazole ring system.

- Activity: Acts as a cannabinoid receptor modulator, highlighting the role of the carboxamide group in receptor binding .

- Metabolism: Unlike this compound, this compound undergoes rapid hepatic glucuronidation, limiting its bioavailability .

2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide

- Structure : Features a 4-chlorophenylacetamido group instead of the methoxyphenyl moiety.

- Applications : Identified as a new psychoactive substance (NPS) with opioid-like effects, emphasizing the impact of halogen substitution on CNS activity .

Data Table: Comparative Properties of Key Compounds

Biological Activity

N-(5-Amino-2-methoxyphenyl)-3-methylbutanamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its amine and methoxy groups, which contribute to its solubility and biological activity. The compound has a molecular formula of C12H17N2O2 and a molar mass of approximately 222.288 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This characteristic positions the compound as a potential enzyme inhibitor in various biochemical pathways.

- Receptor Interaction : The compound may modulate signal transduction pathways by interacting with cellular receptors, influencing cellular responses.

1. Antitumor Activity

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of MCF-7 breast cancer cells, demonstrating an IC50 value in the low micromolar range .

Table 1: Antiproliferative Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10–33 | Tubulin destabilization and apoptosis |

| MDA-MB-231 (Triple-negative) | 23–33 | Inhibition of tubulin polymerization |

2. Enzyme Inhibition

The compound has been investigated for its potential to inhibit cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly affect drug metabolism, enhancing or reducing the efficacy of co-administered drugs.

Table 2: Enzyme Inhibition Profile

| Enzyme | Activity Level | Implications |

|---|---|---|

| CYP1A2 | Moderate | Affects metabolism of various drugs |

3. Potential Therapeutic Applications

Given its biological activities, this compound is being explored for various therapeutic applications:

- Cancer Treatment : Due to its antiproliferative effects, it is being studied as a potential treatment for breast cancer and other malignancies.

- Drug Interaction Studies : Its role as an enzyme inhibitor suggests potential applications in optimizing pharmacotherapy by managing drug interactions.

Case Studies

A notable study evaluated the compound's effects on MCF-7 cells, revealing that it not only inhibited cell proliferation but also induced apoptosis through G2/M phase arrest. Flow cytometry analysis confirmed these findings, indicating that the compound interacts with microtubules, disrupting their polymerization and leading to cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.